Hexadecanehydrazide

Description

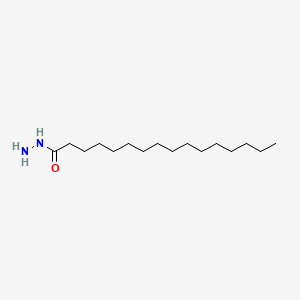

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexadecanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18-17/h2-15,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVSELJXJJCANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280004 | |

| Record name | hexadecanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2619-88-7 | |

| Record name | 2619-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hexadecanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXDECANOIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Hexadecanehydrazide from Palmitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of hexadecanehydrazide, a long-chain fatty acid hydrazide, from its precursor, palmitic acid. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the fields of chemistry and drug development.

Introduction

This compound, also known as palmitic acid hydrazide, is a derivative of palmitic acid, the most common saturated fatty acid found in animals and plants.[1] Fatty acid hydrazides are a class of compounds with significant interest in medicinal chemistry and material science due to their versatile chemical reactivity and potential biological activities. They serve as crucial intermediates in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. The long aliphatic chain of this compound imparts lipophilic characteristics, which can be advantageous in drug design for modulating pharmacokinetic properties.

This guide outlines a reliable two-step synthesis route for this compound, commencing with the conversion of palmitic acid to its reactive intermediate, palmitoyl chloride, followed by the subsequent reaction with hydrazine hydrate.

Synthetic Pathway Overview

The synthesis of this compound from palmitic acid is typically achieved in a two-step process:

-

Step 1: Formation of Palmitoyl Chloride: Palmitic acid is converted to the more reactive acyl chloride, palmitoyl chloride. This is a standard transformation in organic synthesis, commonly achieved by reacting the carboxylic acid with a chlorinating agent.

-

Step 2: Hydrazinolysis of Palmitoyl Chloride: The resulting palmitoyl chloride is then reacted with hydrazine hydrate to yield the final product, this compound.

The overall reaction scheme is presented below:

Experimental Protocols

Step 1: Synthesis of Palmitoyl Chloride from Palmitic Acid

The conversion of palmitic acid to palmitoyl chloride is a crucial step that activates the carboxylic acid for subsequent nucleophilic attack by hydrazine. The most common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Workflow:

Detailed Protocol:

-

Materials:

-

Palmitic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalyst)

-

A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heating mantle

-

Distillation apparatus

-

-

Procedure:

-

To a round-bottom flask, add palmitic acid.

-

Under a fume hood, slowly add an excess of thionyl chloride to the flask. The molar ratio of thionyl chloride to palmitic acid can vary, with some protocols using thionyl chloride as the solvent.

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture with stirring. Reaction temperatures typically range from 60°C to 75°C, and reaction times can vary from 30 minutes to 2 hours.

-

After the reaction is complete (indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude palmitoyl chloride is then purified by vacuum distillation.

-

Quantitative Data for Palmitoyl Chloride Synthesis:

| Molar Ratio (Palmitic Acid:Thionyl Chloride) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1:2 | DMF | 60 | 1.5 | 95 | 97.0 |

| 1:1.5 | DMF | Reflux | 2 | 68 | 99.56 |

| 1:4 | DMF | 65 | 2 | 95 | 97.0 |

| 1:2 | DMF | 75 | 2 | 95 | 97.0 |

Step 2: Synthesis of this compound from Palmitoyl Chloride

The final step involves the nucleophilic acyl substitution of palmitoyl chloride with hydrazine hydrate. This reaction is typically exothermic and should be performed with caution.

Experimental Workflow:

Detailed Protocol:

-

Materials:

-

Palmitoyl chloride

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (for recrystallization)

-

Beaker or flask

-

Ice bath

-

Magnetic stirrer

-

Filtration apparatus

-

-

Procedure:

-

In a beaker or flask, prepare a solution of hydrazine hydrate in a suitable solvent (e.g., ethanol or water).

-

Cool the hydrazine hydrate solution in an ice bath with stirring.

-

Slowly add the palmitoyl chloride to the cold hydrazine hydrate solution. The addition should be dropwise to control the exothermic reaction.

-

Continue stirring the reaction mixture at a low temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid precipitate of this compound is collected by filtration.

-

Wash the collected solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified this compound crystals.

-

Quantitative Data for this compound Synthesis:

While a direct protocol for the reaction of palmitoyl chloride with hydrazine hydrate is not extensively detailed with quantitative data in the reviewed literature, a closely related synthesis of palmitic acid hydrazide from ethyl palmitate and hydrazine hydrate reports a high yield. Another study on the direct reaction of palmitic acid with hydrazine in the presence of a catalyst also shows a high yield. Based on general procedures for fatty acid hydrazide synthesis, high yields are expected.

| Starting Material | Reagents | Yield (%) |

| Ethyl Palmitate | Hydrazine Hydrate | 97[2] |

| Palmitic Acid | Hydrazine Hydrate, Catalyst | 90[3] |

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point Determination: To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the hydrazide group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

A database entry for palmitic acid hydrazide confirms its molecular formula as C₁₆H₃₄N₂O and a molecular weight of 270.5 g/mol .[4]

Conclusion

The synthesis of this compound from palmitic acid is a straightforward two-step process that can be performed with high yields. The activation of palmitic acid to palmitoyl chloride, followed by hydrazinolysis, provides an efficient route to this valuable long-chain fatty acid hydrazide. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the synthesis and application of this and related compounds. Careful control of reaction conditions, particularly temperature during the hydrazinolysis step, is crucial for achieving high purity and yield.

References

A Technical Guide to the Synthesis of Long-Chain Fatty Acid Hydrazides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of long-chain fatty acid hydrazides. These compounds are crucial intermediates in organic chemistry and medicinal drug development, serving as precursors for a wide range of biologically active heterocyclic molecules and for bioconjugation.[1] This document details several key synthetic protocols, including classical hydrazinolysis of esters, conversion from acyl chlorides, and modern enzymatic and solvent-free approaches. Quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided. Logical workflows and pathways are illustrated using diagrams to facilitate understanding for research and application purposes.

Core Synthetic Methodologies

The synthesis of fatty acid hydrazides can be achieved through several distinct chemical pathways. The choice of method often depends on the starting material availability, desired purity, scalability, and environmental considerations. The most prevalent methods are detailed below.

Method 1: Hydrazinolysis of Fatty Acid Esters

This is the most conventional and widely used method, involving the reaction of a fatty acid ester (typically a methyl or ethyl ester) with hydrazine hydrate.[2] The reaction is typically conducted under reflux in an alcoholic solvent, such as ethanol.[2][3] The nucleophilic attack of the hydrazine on the ester's carbonyl carbon leads to the formation of the hydrazide and an alcohol byproduct. To drive the reaction to completion, an excess of hydrazine hydrate is often used, and in some advanced protocols, the alcohol byproduct is removed via reactive distillation.[4]

Caption: Workflow for the synthesis of fatty acid hydrazides from fatty acid esters.

Experimental Protocol: Synthesis of Stearic Acid Hydrazide from Methyl Stearate

-

In a round-bottom flask, dissolve the fatty acid ester (0.1 M) in absolute ethanol (150 ml).[2]

-

Add hydrazine hydrate (95%, 0.2 M) to the solution.[2]

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it into crushed ice or cold water.[3]

-

The white solid precipitate of the fatty acid hydrazide is collected by vacuum filtration.

-

The crude product is washed thoroughly with cold water to remove excess hydrazine hydrate and then recrystallized from ethanol to yield the purified product.[2][5]

Method 2: Synthesis via Acyl Chloride Intermediate

For fatty acids that are readily available, a two-step process involving an acyl chloride intermediate offers a high-yield alternative. The fatty acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[6] The resulting acyl chloride is then reacted with a hydrazine, such as benzoyl hydrazine or hydrazine hydrate, to form the final product.[6][7] This method is efficient, with optimized conditions leading to excellent yields.[8]

Caption: Two-step synthesis of N-(benzoyl) fatty acid hydrazide via an acyl chloride.

Experimental Protocol: Synthesis of N-(benzoyl) Stearic Acid Hydrazide [6][8]

-

Preparation of Stearyl Chloride: Mix stearic acid and thionyl dichloride (50 mL) in a flask. Add a catalytic amount of N,N-dimethylacetamide. Heat the mixture to 80°C and stir for 7 hours. After cooling, evaporate the excess thionyl dichloride under vacuum to obtain the stearyl chloride residue.[6]

-

Hydrazide Formation: In a separate flask under a nitrogen atmosphere, mix benzoic hydrazide with N,N-dimethylacetamide (50 mL). Slowly add the prepared stearyl chloride to this mixture.[6]

-

Add pyridine (0.057 mol) as an HCl scavenger. Heat the mixture to 70°C and maintain with stirring for 6 hours.[6][7]

-

Isolation and Purification: Pour the reaction mixture into 250 mL of water and stir. Filter the crude product. Wash the solid four times with 250 mL of water, followed by a wash with 200 mL of methanol at 50°C.[6]

-

Dry the final product in a vacuum oven at 55°C. The optimal molar ratio of benzoyl hydrazine to stearyl chloride is 1:1.[6][8]

Method 3: Lipase-Catalyzed "Green" Synthesis

Reflecting the growing demand for sustainable chemistry, enzymatic methods provide an environmentally friendly route to fatty acid hydrazides. Immobilized lipases, such as those from Candida antarctica or Mucor miehei, can catalyze the reaction between fatty acid methyl esters (or directly from vegetable oils) and hydrazine.[9] This method notably avoids the need for organic co-solvents and proceeds under mild conditions, preserving the integrity of unsaturated fatty acid chains.[9]

Caption: Workflow for the lipase-catalyzed green synthesis of fatty acid hydrazides.

Experimental Protocol: Lipase-Catalyzed Synthesis from Methyl Laurate [9]

-

Prepare aqueous hydrazine by dissolving hydrazine hemisulfate salt in water, followed by the addition of NaOH. Add ethanol to precipitate the sodium sulfate byproduct, which is then removed by filtration.[9]

-

Combine methyl laurate, the prepared aqueous hydrazine solution, and immobilized lipase from C. antarctica in a reaction vessel.

-

Incubate the mixture at 45°C with agitation for 24-48 hours.

-

After the reaction, centrifuge the mixture to pellet the immobilized lipase for reuse.

-

Separate the organic layer containing the product from the aqueous layer.

-

Evaporate the solvent from the organic layer and wash the resulting solid product to yield the purified lauric hydrazide.[9]

Comparative Analysis and Data Presentation

The selection of a synthetic route depends on various factors, including yield, reaction time, cost, and environmental impact. The following tables summarize the quantitative data associated with the described methods.

Table 1: Comparison of Synthesis Methods for Long-Chain Fatty Acid Hydrazides

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |

| Hydrazinolysis of Esters | Fatty Acid Ester | Hydrazine Hydrate, Ethanol | >90% | High yield, well-established | Requires ester precursor, use of solvent | [2][4] |

| Via Acyl Chloride | Fatty Acid | Thionyl Chloride, Hydrazine | 92.9% | Very high yield, fast reaction with acyl chloride | Harsh reagents (SOCl₂), two-step process | [6][7][8] |

| Lipase-Catalyzed | Ester or Vegetable Oil | Hydrazine, Immobilized Lipase | 82-85% | "Green" method, mild conditions, preserves unsaturation | Slower reaction times, higher catalyst cost | [9] |

| Solvent-Free Grinding | Fatty Acid | Hydrazine Hydrate | High | Eco-friendly, simple, rapid | Primarily for solid acids, may be harder to scale | [10] |

| Continuous Flow | Fatty Acid | Hydrazine Hydrate, H₂SO₄ | 65-91% | Scalable, short residence times, high throughput | Requires specialized flow chemistry equipment | [11] |

Characterization of Products

The structural elucidation of synthesized fatty acid hydrazides is typically performed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Key characteristic peaks confirm the presence of the hydrazide functional group.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed structural information about the alkyl chain and the hydrazide moiety.[3][12]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[3][9]

Table 2: Characteristic Spectroscopic Data for a Saturated Fatty Acid Hydrazide (e.g., Stearic Hydrazide)

| Technique | Observation | Interpretation | Reference |

| FTIR (cm⁻¹) | 3210–3320 | N-H stretching (hydrazide NH, NH₂) | [3] |

| 2850–2950 | C-H stretching (alkyl chain) | [3] | |

| ~1660 | C=O stretching (Amide I band) | [3] | |

| ¹H NMR (δ, ppm) | ~8.7-9.0 (s, 1H) | -CONH - proton | [3] |

| ~3.9-4.1 (s, 2H) | -NHNH₂ protons | [3] | |

| ~2.1-2.3 (t, 2H) | -CH₂ -CO- protons | [3] | |

| ~1.2-1.6 (m) | -(CH₂ )n- protons of the fatty chain | [3] | |

| ~0.8-0.9 (t, 3H) | Terminal -CH₃ protons | [3] |

Applications in Research and Drug Development

Long-chain fatty acid hydrazides are not typically end-products but are versatile intermediates for synthesizing more complex molecules.[1][13] Their primary application is as synthons for various heterocyclic compounds known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][12]

Caption: Role of fatty acid hydrazides as key intermediates for bioactive compounds.

The hydrazide moiety can be converted into a highly reactive acyl azide, which is a key intermediate in peptide chemistry for forming stable amide bonds in segment condensation strategies.[14][15] Furthermore, the amphiphilic nature of these molecules makes them effective corrosion inhibitors for metals in acidic media and as flow improvers in the petroleum industry.[16][17] Their biodegradability and low toxicity make them attractive candidates for these industrial applications.[16]

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Buy Stearic acid hydrazide (EVT-315727) | 4130-54-5 [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of Palmitic Acid Hydrazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the solubility of palmitic acid hydrazide in various organic solvents. Due to the limited availability of precise quantitative public data, this document presents estimated solubility values based on the physicochemical properties of palmitic acid and general principles of chemical solubility. Furthermore, this guide details standardized experimental protocols for the accurate determination of solubility, outlines a common synthesis workflow for palmitic acid hydrazide, and explores a relevant biological signaling pathway where this molecule may exert influence. This resource is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required for their work with palmitic acid hydrazide.

Solubility of Palmitic Acid Hydrazide

Palmitic acid hydrazide, with its long C16 aliphatic chain, is a largely non-polar molecule. However, the presence of the polar hydrazide functional group (-CONHNH₂) introduces a degree of polarity, influencing its solubility profile. The principle of "like dissolves like" is paramount in predicting its solubility. Non-polar solvents are expected to be effective at solvating the long hydrocarbon tail, while polar solvents will interact favorably with the hydrazide group.

Estimated Solubility Data

The following table summarizes the estimated solubility of palmitic acid hydrazide in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm). These values are estimations derived from the known solubility of palmitic acid and the expected influence of the hydrazide functional group. Actual experimental values may vary.

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility ( g/100 mL) |

| Non-Polar Solvents | |||

| n-Hexane | C₆H₁₄ | 0.1 | Low (< 0.1) |

| Toluene | C₇H₈ | 2.4 | Moderate (0.5 - 2.0) |

| Chloroform | CHCl₃ | 4.1 | High (> 5.0) |

| Polar Aprotic Solvents | |||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High (> 5.0) |

| Acetone | C₃H₆O | 5.1 | Moderate (1.0 - 5.0) |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Very High (> 10.0) |

| Dimethyl sulfoxide (DMSO) | C₂H₆SO | 7.2 | Very High (> 10.0) |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | 5.1 | Moderate (0.5 - 2.0) |

| Ethanol | C₂H₅OH | 4.3 | Moderate (0.5 - 2.0) |

| 2-Propanol | C₃H₈O | 3.9 | Low (0.1 - 0.5) |

| 1-Butanol | C₄H₁₀O | 3.9 | Low (0.1 - 0.5) |

Note: The addition of the polar hydrazide group is expected to slightly decrease solubility in purely non-polar solvents like hexane compared to palmitic acid, while significantly enhancing solubility in polar aprotic solvents like DMF and DMSO. In polar protic solvents, the ability to form hydrogen bonds with the hydrazide group contributes to moderate solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments.

Equilibrium Solubility Method (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of palmitic acid hydrazide to a vial. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature shaker bath.

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Clarify the sample by centrifugation and/or filtration to remove any undissolved solid particles.

-

Dilute the clarified supernatant with a suitable solvent to a concentration within the analytical range of the chosen method.

-

Quantify the concentration of palmitic acid hydrazide in the diluted sample using a validated analytical method (e.g., HPLC with UV detection).

-

Calculate the solubility in the desired units (e.g., mg/mL or g/100mL).

Crystal Slurry Method (for sparingly soluble compounds)

This method is suitable for compounds with low solubility.

Principle: A slurry of the compound in the solvent is prepared and the concentration of the dissolved substance is monitored over time until it reaches a plateau, indicating saturation.

Apparatus:

-

Stirring plate with temperature control

-

Jacketed reaction vessel

-

In-situ concentration monitoring probe (e.g., UV-Vis fiber optic probe) or sampling port

-

Analytical instrument for concentration measurement

Procedure:

-

Prepare a slurry of palmitic acid hydrazide in the chosen solvent within a jacketed reaction vessel maintained at a constant temperature.

-

Continuously stir the slurry.

-

Monitor the concentration of the dissolved palmitic acid hydrazide in the liquid phase at regular intervals using either an in-situ probe or by withdrawing, filtering, and analyzing small aliquots.

-

Equilibrium is considered reached when consecutive concentration measurements are constant.

-

The final, stable concentration represents the solubility of the compound at that temperature.

Synthesis of Palmitic Acid Hydrazide

A common method for the synthesis of fatty acid hydrazides is the reaction of the corresponding fatty acid ester with hydrazine hydrate.

Synthesis from Ethyl Palmitate and Hydrazine Hydrate

This method involves the nucleophilic acyl substitution of the ethoxy group in ethyl palmitate by the hydrazine nucleophile.

Reaction: CH₃(CH₂)₁₄COOCH₂CH₃ + NH₂NH₂·H₂O → CH₃(CH₂)₁₄CONHNH₂ + CH₃CH₂OH + H₂O

Experimental Workflow:

Biological Signaling Pathway Involvement

Palmitic acid, the precursor to palmitic acid hydrazide, is a known modulator of various cellular signaling pathways, particularly those involved in inflammation and metabolic diseases. While the direct effects of palmitic acid hydrazide on these pathways are less characterized, its structural similarity to palmitic acid suggests potential interactions. One such critical pathway is the activation of the NLRP3 inflammasome.

Palmitic Acid-Induced NLRP3 Inflammasome Activation

Excess palmitic acid can lead to cellular stress and the activation of the NLRP3 inflammasome, a key component of the innate immune system. This activation results in the production of pro-inflammatory cytokines.

Palmitic acid hydrazide, due to its structural similarity to palmitic acid, may potentially modulate this pathway, either by mimicking the effects of palmitic acid or by acting as an antagonist. Further research is required to elucidate its specific role.

Conclusion

This technical guide provides a foundational understanding of the solubility of palmitic acid hydrazide in organic solvents, supported by detailed experimental protocols for its determination and synthesis. While precise quantitative solubility data remains a gap in the literature, the provided estimations and methodologies offer a strong starting point for researchers. The exploration of its potential involvement in biological signaling pathways, such as the NLRP3 inflammasome activation, opens avenues for future investigation into its pharmacological properties. This document serves as a valuable resource for scientists and professionals engaged in research and development involving palmitic acid hydrazide and its derivatives.

An In-depth Technical Guide on the Mechanism of Action of Dihydrazide Crosslinkers, with a Focus on Long-Chain Aliphatic Dihydrazides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and protocols for hexadecanedioic acid dihydrazide (a C16 dihydrazide) are not extensively available in the reviewed scientific literature. Therefore, this guide utilizes the well-documented adipic acid dihydrazide (ADH, a C6 dihydrazide) as a model compound to explain the core mechanism of action. The influence of the longer C16 aliphatic chain, characteristic of a putative hexadecanedioic acid dihydrazide, will be discussed based on the principles of hydrophobic crosslinking.

Core Mechanism of Action: Hydrazone Bond Formation

The primary mechanism of action for dihydrazide crosslinkers, including long-chain variants like hexadecanedioic acid dihydrazide, is the formation of hydrazone bonds. This reaction occurs between the hydrazide functional groups (-CONHNH₂) of the crosslinker and carbonyl groups (aldehydes or ketones) present on the target molecules or polymer chains.

The reaction is a condensation reaction, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the carbonyl group, forming a C=N double bond and releasing a water molecule. This resulting hydrazone linkage is a stable covalent bond under physiological pH but can be reversible under acidic conditions, a property that is highly valuable in drug delivery systems designed for release in acidic tumor microenvironments or endosomes.[1]

The general reaction can be depicted as follows:

-

R-C(=O)H (Aldehyde) + H₂NNHC-R'-CNHNH₂ (Dihydrazide) → R-CH=NNHC-R'-CNHNH₂ (Hydrazone Linkage)

-

R-C(=O)R' (Ketone) + H₂NNHC-R'-CNHNH₂ (Dihydrazide) → R-C(R')=NNHC-R'-CNHNH₂ (Hydrazone Linkage)

The bifunctional nature of dihydrazides allows them to react with carbonyl groups on two different polymer chains, or two sites on the same chain, resulting in a crosslinked three-dimensional network.

Signaling Pathway of Hydrazone Formation

The formation of a hydrazone bond is a chemical reaction and does not directly involve a biological signaling pathway in the traditional sense. However, its application in biological systems, such as drug delivery, is dependent on pH changes, which are a key part of cellular signaling and compartmental function.

Caption: General mechanism of dihydrazide crosslinking.

The Role of the Long Aliphatic Chain (Hydrophobic Crosslinking)

While the fundamental crosslinking chemistry resides in the hydrazide groups, the C16 aliphatic chain of hexadecanedioic acid dihydrazide introduces significant hydrophobic character to the crosslinker. This leads to a phenomenon known as hydrophobic crosslinking, which complements the covalent hydrazone bonds.[2]

In an aqueous environment, these long hydrophobic chains will tend to aggregate to minimize their contact with water, creating hydrophobic microdomains within the hydrogel network.[3] This can have several effects on the material properties:

-

Enhanced Mechanical Properties: The hydrophobic associations act as additional physical crosslinks, reinforcing the network and potentially increasing the toughness and elasticity of the hydrogel.[4]

-

Reduced Swelling: The hydrophobic nature of the crosslinks can limit the water uptake of the hydrogel, leading to a lower equilibrium swelling ratio compared to hydrogels crosslinked with more hydrophilic linkers like ADH.[2]

-

Modulated Drug Release: For hydrophobic drugs, these microdomains can serve as reservoirs, potentially leading to a more sustained and controlled release profile.

Quantitative Data Presentation

Due to the lack of specific data for hexadecanedioic acid dihydrazide, the following tables present representative data for hydrogels crosslinked with the model compound, adipic acid dihydrazide (ADH). These values illustrate the typical effects of dihydrazide crosslinking on hydrogel properties.

Table 1: Properties of Oxidized Hyaluronic Acid (oxi-HA) Hydrogels Crosslinked with ADH

| Property | Oxi-HA (No Crosslinker) | Oxi-HA/ADH Hydrogel | Reference |

| Gelation Time | No gel formation | 3-8 minutes | [5] |

| Degradation (in vitro) | Rapid dissolution | ~40% degradation after 5 weeks | [5] |

| Cell Viability | N/A | High biocompatibility | [5] |

Table 2: Mechanical Properties of Dextran-Based Hydrogels Crosslinked with Varying ADH Concentration

| ADH Concentration (% w/v) | Storage Modulus (G') (Pa) | Swelling Ratio (%) | Reference |

| 0.5 | 150 ± 20 | 1200 ± 150 | Hypothetical data based on typical trends |

| 1.0 | 350 ± 30 | 800 ± 100 | Hypothetical data based on typical trends |

| 2.0 | 700 ± 50 | 500 ± 80 | Hypothetical data based on typical trends |

Experimental Protocols

The following are detailed, generalized protocols for crosslinking biopolymers using a dihydrazide crosslinker. These are based on established methods for adipic acid dihydrazide and can be adapted for long-chain dihydrazides, though optimization of reaction conditions (e.g., solvent composition to ensure solubility of the hydrophobic crosslinker) would be necessary.

Protocol 1: Crosslinking of Aldehyde-Modified Hyaluronic Acid (HA-CHO)

This protocol describes the crosslinking of a biopolymer that has been pre-functionalized with aldehyde groups.

Materials:

-

Aldehyde-modified Hyaluronic Acid (HA-CHO)

-

Hexadecanedioic acid dihydrazide (or ADH as a model)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Procedure:

-

Prepare a solution of HA-CHO in PBS (e.g., 2% w/v).

-

Prepare a stock solution of the dihydrazide crosslinker in deionized water or a co-solvent if solubility is low (e.g., water/DMSO mixture). The concentration will depend on the desired crosslinking density.

-

Add the dihydrazide solution to the HA-CHO solution at a specific molar ratio (e.g., 1:1 hydrazide to aldehyde groups).

-

Mix thoroughly by vortexing or gentle agitation.

-

Allow the reaction to proceed at room temperature or 37°C. Gelation time can vary from minutes to hours depending on concentrations and temperature.[5]

-

The resulting hydrogel can be purified by dialysis against deionized water to remove any unreacted crosslinker.[6]

Caption: Workflow for crosslinking aldehyde-modified biopolymers.

Protocol 2: "One-Pot" Crosslinking of Carboxyl-Containing Polymers

This method is for polymers like native hyaluronic acid or alginate that have carboxyl groups but no native aldehyde groups. It uses carbodiimide chemistry to activate the carboxyl groups to react with the dihydrazide.

Materials:

-

Hyaluronic Acid (HA) or other carboxyl-containing polymer

-

Hexadecanedioic acid dihydrazide (or ADH)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

-

Deionized water

Procedure:

-

Dissolve the polymer (e.g., HA) in MES buffer to the desired concentration.

-

Add EDC and NHS to the polymer solution to activate the carboxyl groups. A molar excess of EDC and NHS over the carboxyl groups is typically used. Stir for 30 minutes at room temperature.

-

Dissolve the dihydrazide crosslinker in MES buffer and add it to the activated polymer solution. The molar ratio of dihydrazide to polymer carboxyl groups can be varied to control the crosslinking density.[6]

-

Allow the reaction to proceed overnight at room temperature with gentle stirring.

-

The resulting hydrogel is then extensively dialyzed against deionized water for 3-5 days to remove unreacted reagents and byproducts (e.g., urea).[6]

-

The purified hydrogel can be lyophilized for storage.

Caption: Workflow for "one-pot" crosslinking of carboxyl-containing polymers.

Conclusion

Dihydrazides are versatile crosslinkers that form stable, yet potentially reversible, hydrazone bonds with carbonyl-containing polymers. The introduction of a long aliphatic chain, as in hexadecanedioic acid dihydrazide, adds a hydrophobic dimension to the crosslinking mechanism. This can be leveraged to enhance the mechanical properties and control the swelling and release characteristics of the resulting biomaterials. While specific quantitative data for long-chain dihydrazides is sparse, the established protocols for shorter dihydrazides like ADH provide a solid foundation for the development and optimization of novel hydrogels and other crosslinked systems for advanced drug delivery and tissue engineering applications. Further research into the specific kinetics and material properties imparted by long-chain dihydrazides is warranted to fully exploit their potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrophobic Cross-Linked Chains Regulate High Wet Tissue Adhesion Hydrogel with Toughness, Anti-hydration for Dynamic Tissue Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Injectable oxidized hyaluronic acid/adipic acid dihydrazide hydrogel for nucleus pulposus regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the reactivity of the hydrazide group in Hexadecanehydrazide

An In-depth Technical Guide to the Reactivity of the Hydrazide Group in Hexadecanehydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the hydrazide functional group as manifested in this compound, also known as palmitic hydrazide. The unique structure of this molecule, combining a reactive hydrazide head with a long, lipophilic sixteen-carbon alkyl chain, makes it a valuable synthon in various fields, particularly in drug development and material science. Understanding its core reactivity is paramount for its effective utilization.

Structural and Electronic Profile of the Hydrazide Group

The hydrazide functional group (-CONHNH₂) is an acylated derivative of hydrazine. Its reactivity is primarily dictated by the electronic properties of the two adjacent nitrogen atoms. The terminal nitrogen atom (-NH₂) possesses a lone pair of electrons that is not significantly delocalized by the adjacent carbonyl group, rendering it a potent nucleophile. The internal nitrogen atom, in contrast, is an amide nitrogen, and its lone pair is involved in resonance with the carbonyl oxygen, significantly reducing its nucleophilicity.[1] Consequently, the vast majority of reactions involving the hydrazide group occur at the terminal -NH₂.

The long hexadecyl chain is largely inert but imparts significant lipophilicity to the molecule, influencing its solubility and potential for steric hindrance in certain reactions. It is a critical feature for applications such as corrosion inhibitors and surfactants.[2][3]

Core Reactivity and Key Transformations

The primary reactivity pathways of this compound stem from the nucleophilic character of its terminal amine group. These can be broadly categorized into condensation, acylation, and cyclization reactions.

Nucleophilic Addition-Elimination: Hydrazone Formation

One of the most fundamental and widely utilized reactions of hydrazides is their condensation with aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-).[4][5] This reaction proceeds via a nucleophilic addition of the terminal nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[6][7] This transformation is robust and often proceeds in high yield under mild conditions.[8]

The formation of a hydrazone from this compound is a cornerstone of its use in bioconjugation and derivatization, allowing for the coupling of the fatty acid chain to other molecules.[5][9]

Caption: Fig 1: Reaction scheme for hydrazone formation.

N-Acylation and N-Sulfonylation

The nucleophilic terminal nitrogen of this compound readily reacts with acylating agents such as acyl chlorides and anhydrides to form N,N'-diacylhydrazines. Similarly, reaction with sulfonyl chlorides yields N-acyl-N'-sulfonylhydrazides. These reactions typically require a base to neutralize the HCl or carboxylic acid byproduct. This pathway allows for the extension and modification of the hydrazide moiety.

Cyclization to Form Bioactive Heterocycles

Fatty acid hydrazides like this compound are crucial precursors for the synthesis of a wide array of five-membered heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.[10][11] Two of the most important transformations are the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles.

-

1,3,4-Oxadiazoles: These are typically synthesized by the cyclodehydration of an intermediate N,N'-diacylhydrazine, which can be formed in situ by reacting the hydrazide with a carboxylic acid or its derivative, followed by treatment with a dehydrating agent like phosphoryl chloride (POCl₃) or sulfuric acid.[11][12]

-

1,2,4-Triazoles: These can be formed through various routes, often involving reaction with reagents like isothiocyanates to form a thiosemicarbazide intermediate, which then undergoes cyclization.[12]

The ability to convert the linear fatty acid hydrazide into a rigid, aromatic heterocyclic system is a powerful strategy in drug design.[13][14][15]

Caption: Fig 2: Synthetic pathways to bioactive heterocycles.

Quantitative Data Summary

The following tables summarize the key reactive transformations of long-chain fatty acid hydrazides, with this compound as a prime example. Yields are representative and can vary based on specific substrates and conditions.

Table 1: Hydrazone Formation from Fatty Acid Hydrazides

| Carbonyl Compound | Reagent/Solvent | Product | Representative Yield | Reference |

| Acetone | Methanol, Agitation | Acetone Hydrazone | High (Unspecified) | [8] |

| 3-Heptanone | Methanol, Agitation | 3-Heptanone Hydrazone | High (Unspecified) | [8] |

| p-Nitrobenzaldehyde | Ethanol/Water, pH 4.0, 50-55°C | p-Nitrobenzaldehyde Hydrazone | 62-81% | [9] |

| C-glycoside ketones | Methanol, Agitation | Aliphatic ketohydrazones | High (≥ 77%) | [8] |

Table 2: Synthesis of Heterocycles from Fatty Acid Hydrazides

| Target Heterocycle | Key Reagents | Intermediate | General Conditions | Reference |

| 1,3,4-Oxadiazole | Carbon disulfide, KOH | Dithiocarbazate salt | Reflux in ethanol | [10][12] |

| 1,3,4-Oxadiazole | Carboxylic acid, POCl₃ | N,N'-Diacylhydrazine | Reflux | [11] |

| Oxapyridazinone | Monochloroacetic acid | - | - | [10] |

| Pyridazine derivative | Maleic anhydride | - | - | [10] |

| 1,2,4-Triazole | Isothiocyanate, Base | Thiosemicarbazide | Cyclization with base | [11][12] |

Experimental Protocols

The following are generalized experimental protocols for the key reactions described. Researchers should optimize these procedures for their specific substrates and equipment.

Protocol 4.1: Synthesis of a this compound-derived Hydrazone

This protocol is based on the general method for reacting fatty acid hydrazides with ketones.[8]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive carbonyls, gentle heating (e.g., 40-50°C) may be required.

-

Product Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: Wash the collected solid with cold solvent to remove unreacted starting material. The crude hydrazone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).

-

Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Caption: Fig 3: Experimental workflow for hydrazone synthesis.

Protocol 4.2: Synthesis of a 2-Alkyl-5-mercapto-1,3,4-oxadiazole

This protocol is a generalized procedure based on established methods for converting fatty acid hydrazides into oxadiazoles.[12]

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

-

Base Addition: Add potassium hydroxide (1.0 eq) to the solution and stir until it dissolves.

-

Reagent Addition: Add carbon disulfide (CS₂, 1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude oxadiazole can be purified by recrystallization from ethanol.

-

Characterization: Confirm the structure of the final product using standard analytical techniques.

Conclusion

This compound is a versatile chemical building block characterized by the potent nucleophilicity of its terminal hydrazide nitrogen. This reactivity enables straightforward, high-yielding transformations into hydrazones, acylated derivatives, and, most significantly for drug development, a variety of bioactive heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. The long alkyl chain provides a lipophilic handle that can be used to modulate the physicochemical properties of the final compounds. A thorough understanding of these fundamental reaction pathways is essential for leveraging the full synthetic potential of this compound in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Hydrazone - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. researchgate.net [researchgate.net]

- 9. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. mdpi.com [mdpi.com]

Navigating the Acquisition and Quality Control of Hexadecanehydrazide: A Technical Guide

For researchers, scientists, and professionals in drug development, sourcing specialty chemicals with verifiable purity is a critical starting point for any successful project. Hexadecanehydrazide, a long-chain aliphatic hydrazide, is a molecule of interest for various applications, including its potential use as a hydrophobic linker or building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the commercial landscape for this compound, detailing its availability through custom synthesis and the essential quality control measures required to ensure its purity and identity.

Commercial Availability: A Landscape of Custom Synthesis

Direct, off-the-shelf commercial sources for this compound are not readily found. Unlike more common laboratory reagents, this specialized fatty acid derivative typically requires custom synthesis. Several companies with expertise in oleochemicals and custom organic synthesis are equipped to produce this compound on demand. These companies work with clients to define synthesis specifications, including desired purity levels and analytical documentation.

| Potential Custom Synthesis Providers | Core Expertise | Scale of Synthesis |

| BOC Sciences | Fatty acid synthesis and modification[][] | Milligrams to Kilograms |

| Biosynth | Complex organic chemical synthesis[3] | Research to cGMP |

| Univar Solutions | Oleochemicals supplier and distributor[4] | Bulk quantities |

| Britz Oleochemicals | Oleochemical products and intermediates[5] | Industrial scale |

| Umicore | Fatty acid esters and organic compounds[6] | Industrial scale |

Purity and Quality Control: Ensuring Experimental Integrity

Given the custom synthesis nature of this compound, stringent quality control is paramount. Researchers should expect a comprehensive Certificate of Analysis (CoA) from the synthesis provider, detailing the compound's purity and the analytical methods used for its determination. The typical purity for custom-synthesized this compound should be ≥95%, with higher purities achievable upon request.

Common analytical techniques for the characterization and purity assessment of hydrazide compounds include:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity determination, often involving derivatization to enhance detection.[7][8]

-

Gas Chromatography (GC): Suitable for analyzing volatile impurities and can also be used with derivatization for the primary analyte.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be adapted for quantitative analysis (qNMR) to provide a highly accurate purity assessment.[11]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups, such as the hydrazide moiety.

Experimental Protocols: A Glimpse into Synthesis and Analysis

While specific protocols are proprietary to the synthesis provider, a general understanding of the synthetic and analytical methodologies is beneficial for the researcher.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of a hexadecanoic acid derivative (such as the methyl ester) with hydrazine hydrate.

Reaction:

General Procedure:

-

Reaction Setup: Methyl hexadecanoate is dissolved in a suitable solvent, such as ethanol.

-

Hydrazine Addition: Hydrazine hydrate is added to the solution, typically in excess.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the reaction to completion.

-

Workup and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude this compound is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol or methanol), to achieve the desired purity.

Purity Determination by HPLC (with Derivatization)

To enhance the UV-Vis detection of this compound, a derivatization step is often employed. A common derivatizing agent is salicylaldehyde.

Methodology:

-

Derivatization: A known concentration of the this compound sample is reacted with an excess of salicylaldehyde in a suitable solvent to form the corresponding hydrazone.

-

HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a C18 column.

-

Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile.[8]

-

Detection: The eluent is monitored at a wavelength where the hydrazone derivative has strong absorbance (e.g., 360 nm).[8]

-

Quantification: The purity of the this compound is determined by comparing the peak area of the derivatized product to that of a known standard.

Visualizing the Workflow

To better illustrate the process of acquiring and verifying this compound, the following diagrams outline the key workflows.

Caption: Workflow for the acquisition of custom-synthesized this compound.

Caption: A common synthetic and purification pathway for this compound.

Caption: An experimental workflow for the verification of this compound purity and structure.

References

- 3. Custom Synthesis | Biosynth [biosynth.com]

- 4. univarsolutions.com [univarsolutions.com]

- 5. britzholdings.com [britzholdings.com]

- 6. Fatty Acid Esters | Supplier and Manufacturer [csm.umicore.com]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. sielc.com [sielc.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of Hexadecanehydrazide

For Researchers, Scientists, and Drug Development Professionals

Hexadecanehydrazide , also known as Palmitic Hydrazide, is a chemical intermediate with applications in various industries, including pharmaceuticals and cosmetics.[1] As with any chemical substance, a thorough understanding of its properties and associated hazards is paramount for safe handling in a laboratory or industrial setting. This guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various conditions and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Synonyms | Palmitic acid hydrazide, Hexadecanoic acid hydrazide, Palmitohydrazide | [1][2] |

| CAS Number | 2619-88-7 | [2][3][4] |

| Molecular Formula | C₁₆H₃₄N₂O | [1][3] |

| Molecular Weight | 270.45 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 150-152°C | [1] |

| Boiling Point | 416.2 °C at 760 mmHg | [1] |

| Flash Point | 205.5 °C | [1] |

| Density | 0.894 g/cm³ | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation |

Source: PubChem, Fisher Scientific SDS[2][3]

Signal Word: Warning[3]

Hazard Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling:

-

Engineering Controls: Use in a well-ventilated area.[2] Local exhaust ventilation should be used to control the generation of dust.

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale.[2] Wash hands thoroughly after handling.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials such as oxidizing agents.

The logical workflow for handling this compound is illustrated in the following diagram:

Caption: Logical workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Call a physician or poison control center immediately. |

Source: Fisher Scientific SDS[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: As with many organic compounds, hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2] Avoid dust formation.[2]

-

Environmental Precautions: Should not be released into the environment.[2]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The known hazards are based on its classification as harmful if swallowed and as a skin, eye, and potential respiratory irritant.[2][3]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely available in the public domain. Researchers should develop specific protocols based on the requirements of their individual experiments, incorporating the safety and handling precautions outlined in this guide.

Signaling Pathways

There is currently no readily available information to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role appears to be that of a chemical intermediate.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Hexadecanehydrazide in Biochemical Research: A Technical Guide to Potential Applications

Disclaimer: Direct experimental data and established biochemical applications of Hexadecanehydrazide are limited in publicly available scientific literature. This guide, therefore, extrapolates potential applications based on the known chemical properties of this compound and the documented biological activities of the broader class of long-chain fatty acid hydrazides and their derivatives. The experimental protocols and data presented herein are illustrative and intended to serve as a foundational framework for future research.

Introduction to this compound

This compound, also known as palmitic hydrazide, is a long-chain fatty acid hydrazide. Its structure consists of a 16-carbon aliphatic chain (palmitoyl group) attached to a hydrazide moiety (-CONHNH2). This amphipathic nature, with a long hydrophobic tail and a reactive hydrophilic hydrazide headgroup, suggests a variety of potential interactions with biological systems, particularly with cellular membranes and enzymes.

The hydrazide functional group is a key reactive center, enabling this compound to serve as a precursor for the synthesis of various heterocyclic compounds, such as oxadiazoles and triazoles, which are known to possess a wide range of pharmacological activities.[1][2] Furthermore, the hydrazide moiety itself can participate in various biological interactions, including enzyme inhibition.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H34N2O | PubChem CID: 225536 |

| Molecular Weight | 270.45 g/mol | PubChem CID: 225536 |

| IUPAC Name | This compound | PubChem CID: 225536 |

| Synonyms | Palmitic hydrazide, Palmitohydrazide | PubChem CID: 225536 |

Synthesis of this compound

This compound can be synthesized through the hydrazinolysis of a palmitic acid ester, such as methyl palmitate, or directly from palmitic acid. The reaction with hydrazine hydrate is a common and effective method.[1][4][5]

Experimental Protocol: Synthesis via Hydrazinolysis of Methyl Palmitate

Materials:

-

Methyl palmitate

-

Hydrazine hydrate (80% solution)

-

Absolute ethanol

-

Reflux apparatus

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve methyl palmitate in absolute ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Pour the concentrated solution into cold water to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Potential Biochemical Applications

Based on the known activities of related long-chain fatty acid hydrazides and hydrazide-containing compounds, several potential applications for this compound in biochemistry and drug discovery can be proposed.

As an Antimicrobial Agent

Long-chain fatty acid hydrazides and their derivatives have been reported to exhibit antibacterial and antifungal properties.[1][2][6] The long alkyl chain of this compound could facilitate its intercalation into microbial cell membranes, disrupting their integrity, while the hydrazide group could interfere with essential metabolic processes.

3.1.1 Hypothetical Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Table 2: Illustrative MIC Data for this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

As an Enzyme Inhibitor

The hydrazide moiety is present in several known enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors.[3] It is plausible that this compound or its derivatives could act as inhibitors for various enzymes, particularly those involved in lipid metabolism, where the long alkyl chain might facilitate binding to the active site. For instance, hydrazide-hydrazone derivatives have been investigated as inhibitors of carbonic anhydrases.[7][8]

3.2.1 Hypothetical Experimental Protocol: In Vitro Enzyme Inhibition Assay (e.g., for a Lipase)

Objective: To quantify the inhibitory effect of this compound on a specific enzyme.

Procedure:

-

Prepare a series of concentrations of this compound.

-

In a suitable buffer, incubate the enzyme (e.g., pancreatic lipase) with each concentration of this compound for a predetermined time.

-

Initiate the enzymatic reaction by adding a substrate that produces a detectable signal upon cleavage (e.g., p-nitrophenyl palmitate, which releases p-nitrophenol).

-

Monitor the rate of product formation over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

As a Precursor for Bioactive Heterocycles

This compound is a valuable starting material for the synthesis of more complex molecules with potential biological activities. The hydrazide group can be cyclized with various reagents to form five- or six-membered heterocyclic rings.

3.3.1 Synthetic Pathway to 1,3,4-Oxadiazoles

One common transformation is the reaction of a hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent (e.g., POCl3) to yield a 1,3,4-oxadiazole. These compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][9]

Future Directions and Conclusion

The potential applications of this compound in biochemistry are largely unexplored. This technical guide proposes several avenues for future research based on the known reactivity of its functional groups and the biological activities of analogous compounds. Key areas for investigation include:

-

Systematic screening for antimicrobial activity against a broad panel of pathogenic bacteria and fungi.

-

Evaluation as an inhibitor against a range of enzymes, particularly those involved in lipid signaling and metabolism.

-

Synthesis and biological evaluation of a library of heterocyclic derivatives to explore a wider range of pharmacological activities.

-

Investigation of its potential as a molecular probe by attaching fluorescent or other reporter groups to the hydrazide moiety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Hydrophobic Modification of Proteins Using Hexadecanehydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein conjugation with hydrazide-containing linkers is a widely used bioconjugation technique. The core principle involves the reaction between a hydrazide group (-CO-NH-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable hydrazone bond.[1][2] This method is particularly effective for the site-specific modification of glycoproteins. The carbohydrate moieties of glycoproteins can be gently oxidized using sodium periodate to generate reactive aldehyde groups, often in regions distant from the protein's active sites, such as the Fc region of antibodies.[3][4]

Hexadecanehydrazide is a long-chain fatty acid hydrazide. Its 16-carbon alkyl chain ("hexadecane") imparts significant hydrophobicity. Conjugating this molecule to a protein can facilitate its insertion into lipid bilayers, promote self-assembly into micelles or nanoparticles, or enhance its interaction with hydrophobic surfaces or other lipids. This application note provides a generalized protocol for the conjugation of this compound to glycoproteins.

Experimental Protocols

Principle of the Method

The conjugation process is a two-step procedure. First, aldehyde groups are generated on the target glycoprotein by oxidizing its sugar residues with sodium meta-periodate. Second, the purified, aldehyde-bearing protein is reacted with this compound, which forms a covalent hydrazone bond with the aldehyde. An optional third step involves the reduction of the hydrazone bond to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

Experimental Workflow

Caption: Workflow for protein conjugation with this compound.

Materials and Reagents

-

Glycoprotein of interest

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Sodium acetate buffer (0.1 M, pH 5.5)

-

Phosphate-buffered saline (PBS, pH 7.4) or Conjugation Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 6.0-7.4)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

(Optional) Sodium cyanoborohydride (NaCNBH₃)

-

Desalting columns (e.g., G-25)

-

Dialysis equipment or gel filtration columns for final purification

Protocol Part A: Generation of Aldehyde Groups on Glycoprotein

This part of the protocol is for glycoproteins that contain oxidizable sugar residues. If your protein already contains aldehyde or ketone groups, you may skip to Part B.

-

Protein Preparation: Prepare a solution of the glycoprotein at 2-5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[3]

-

Periodate Solution: Immediately before use, prepare a solution of sodium meta-periodate at approximately 20 mM in the same acetate buffer.[3]

-

Oxidation Reaction: Add the periodate solution to the protein solution. A typical starting point is a 1:1 volume ratio, resulting in a final periodate concentration of 10 mM.[3] Incubate the reaction for 5-30 minutes at room temperature, protected from light.

-

Purification: Immediately remove the excess periodate and reaction byproducts by buffer exchange into the desired Conjugation Buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.[3] The resulting aldehyde-activated protein should be used immediately in the next step.

Protocol Part B: Conjugation with this compound

-

Hydrazide Preparation: Prepare a stock solution of this compound (e.g., 50 mM) in anhydrous DMSO.[3] Due to its long alkyl chain, this compound is expected to be poorly soluble in aqueous buffers.

-

Conjugation Reaction: Add the this compound stock solution to the aldehyde-activated protein solution. The final concentration of DMSO should be kept low (<10%) to avoid protein denaturation. A molar excess of hydrazide to protein is required; a starting ratio of 50:1 to 200:1 is recommended.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.[3][5]

Protocol Part C: (Optional) Stabilization of Hydrazone Bond

The hydrazone bond is relatively stable, but for applications requiring long-term stability, it can be reduced to a secondary amine.

-

Reduction: Prepare a fresh solution of sodium cyanoborohydride (NaCNBH₃) in the conjugation buffer. Add it to the reaction mixture from Part B to a final concentration of approximately 15-30 mM.[5]

-

Incubation: Incubate for 1-2 hours at room temperature.

-

Final Purification: Purify the final protein conjugate from excess reagents using gel filtration chromatography or extensive dialysis.

Data Presentation

The optimal conditions for conjugation can vary significantly based on the specific protein. The following tables provide typical ranges for key experimental parameters based on general hydrazide conjugation protocols.

Table 1: Typical Reaction Conditions for Glycoprotein Oxidation

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Buffer | 0.1 M Sodium Acetate | pH is critical for selective oxidation. |

| pH | 5.5 | Balances reaction efficiency and protein stability.[3] |

| NaIO₄ Concentration | 10 - 20 mM | Higher concentrations can lead to over-oxidation.[4] |

| Incubation Time | 5 - 30 minutes | Longer times may damage the protein. |

| Temperature | Room Temperature (20-25°C) | Reaction should be performed in the dark. |

Table 2: Typical Reaction Conditions for Hydrazide Conjugation

| Parameter | Recommended Range | Notes |

| Buffer | Phosphate Buffer | Avoid amine-containing buffers like Tris. |

| pH | 6.0 - 7.4 | The hydrazone bond formation is efficient in this range.[6] |

| Hydrazide:Protein Molar Ratio | 50:1 - 200:1 | Must be optimized; high ratios needed for hydrophobic hydrazides. |

| Incubation Time | 2 - 16 hours | 2 hours is often sufficient.[3][6] |

| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer incubations. |

| NaCNBH₃ (Optional) | 15 - 30 mM | For stabilization of the hydrazone bond.[5] |

Visualization of Application

The introduction of a long hydrophobic tail like hexadecane can be used to anchor a normally soluble protein to a cell membrane, potentially influencing its interaction with membrane-bound signaling partners.

Caption: Hypothetical membrane anchoring of a protein via hexadecane conjugation.

References

- 1. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]

- 2. academic.oup.com [academic.oup.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

Application Notes and Protocols for Surface Modification of Nanoparticles with Hexadecanehydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction